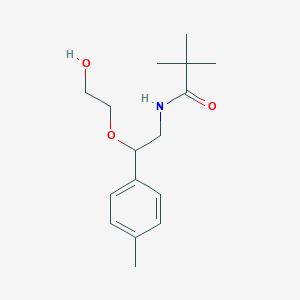![molecular formula C18H19F3N2O2 B2801438 4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439111-94-1](/img/structure/B2801438.png)
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (4-MBC-TFMB) is a novel synthetic compound with potential applications in scientific research. It is a member of the pyrrole-2-carboxamides, a class of compounds known for their ability to bind to proteins and inhibit their activity. 4-MBC-TFMB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-viral, and anti-cancer effects.
Applications De Recherche Scientifique
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamides (BTAs), with a structure hinting at potential similarities in self-assembly and supramolecular behavior, have found applications ranging from nanotechnology to polymer processing and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding showcases the potential of such compounds for creating advanced materials (Cantekin, de Greef, & Palmans, 2012).
Environmental Degradation and Biomedical Implications
- Research into the microbial degradation of polyfluoroalkyl chemicals, which contain functional groups similar to those in the query compound, reveals insights into environmental fate, degradation pathways, and implications for designing compounds with reduced environmental persistence and toxicity (Liu & Avendaño, 2013).
Central Nervous System (CNS) Drug Synthesis
- The structural motif of pyrrole, as part of the query compound, is common in heterocyclic compounds that show CNS activity. Identifying functional chemical groups that serve as lead molecules for synthesizing compounds with potential CNS activity highlights the importance of such structures in medicinal chemistry (Saganuwan, 2017).
Pharmacological Profile Improvements
- Research into the stereochemistry of phenylpiracetam and its methyl derivative indicates the significance of stereochemistry in the pharmacological profiles of compounds. This suggests that the chirality and stereochemical configuration of compounds like the one could be critical for their biological activity and potential as CNS agents (Veinberg et al., 2015).
Antimicrobial and Antitubercular Activities
- Compounds with specific chemical functionalities, including pyrrole derivatives, have been investigated for their antimicrobial and antitubercular activities, showcasing the potential of such compounds in addressing infectious diseases and contributing to the development of new therapeutic agents (Marchese et al., 2017), (Asif, 2014).
Propriétés
IUPAC Name |
4-(3-methylbutanoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-11(2)6-16(24)13-8-15(22-10-13)17(25)23-9-12-4-3-5-14(7-12)18(19,20)21/h3-5,7-8,10-11,22H,6,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUPJHZZJNRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)

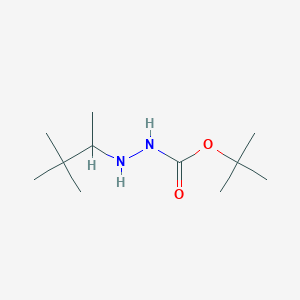

![N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
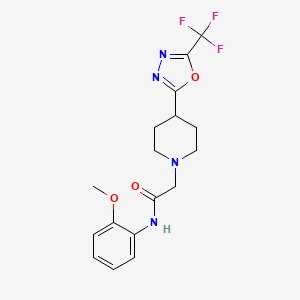
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)

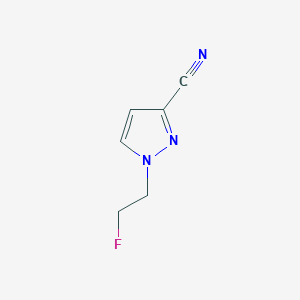
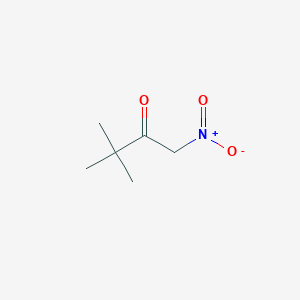
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)


